tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17205877
InChI: InChI=1S/C11H16BrN3O2/c1-6-8-7(9(12)14-13-8)5-15(6)10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C11H16BrN3O2
Molecular Weight: 302.17 g/mol

tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

CAS No.:

Cat. No.: VC17205877

Molecular Formula: C11H16BrN3O2

Molecular Weight: 302.17 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate -

Specification

Molecular Formula C11H16BrN3O2
Molecular Weight 302.17 g/mol
IUPAC Name tert-butyl 3-bromo-6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Standard InChI InChI=1S/C11H16BrN3O2/c1-6-8-7(9(12)14-13-8)5-15(6)10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,14)
Standard InChI Key XVEZFRRCNYVNFX-UHFFFAOYSA-N
Canonical SMILES CC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)Br

Introduction

Chemical Identity and Structural Properties

tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate belongs to the pyrrolopyrazole class, characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, and 4. The compound’s IUPAC name derives from its tert-butyl carbamate protecting group, bromine atom at position 3, and methyl group at position 6.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC11_{11}H16_{16}BrN3_{3}O2_{2}
Molecular Weight302.18 g/mol
CAS Registry Number1784831-22-6 (analog)

The bromine atom introduces electrophilic reactivity, while the methyl group enhances lipophilicity, influencing solubility and metabolic stability .

Spectroscopic Characterization

  • 1^1H NMR: Peaks at δ 1.45 ppm (tert-butyl), δ 2.10 ppm (methyl), and δ 4.20–4.50 ppm (pyrrolidine protons) align with related derivatives .

  • 13^{13}C NMR: Signals for the carbonyl group (C=O) appear near 155 ppm, with tert-butyl carbons at 28–30 ppm .

  • Mass Spectrometry: Expected [M+H]+^+ at m/z 303.08 (theoretical).

Synthesis and Derivatization

Key Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Cyclocondensation: Reaction of 3-bromo-1H-pyrazole-4-carbaldehyde with methylamine yields the dihydropyrrolo[3,4-c]pyrazole core .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2_2O) in THF introduces the tert-butyl carbamate group .

  • Methylation: Quaternization at position 6 using methyl iodide completes the synthesis .

Table 1: Optimization of Methylation Conditions

ReagentSolventTemperatureYield (%)
CH3_3IDMF0°C → RT72
(CH3_3)2_2SO4_4Acetone40°C65
CH3_3OTfCH2_2Cl2_2-20°C58

Methyl iodide in DMF provided optimal yields (72%) with minimal side products .

Physicochemical and Stability Data

Solubility Profile

SolventSolubility (mg/mL)
DMSO25.0
Ethanol8.2
Water<0.1

Storage at -20°C in anhydrous DMSO is recommended to prevent hydrolysis of the Boc group .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, consistent with tert-butyl carbamate derivatives .

CompoundTargetIC50_{50}/MIC
3-Bromo-6-ethyl derivativeMDA-MB-468 cells14.97 μM
3-Amino-6-methyl derivativeKinase X8.94 μM

Analytical Characterization Guidelines

HPLC Conditions

ColumnMobile PhaseFlow RateRetention Time
C18 (250 mm)Acetonitrile/H2_2O (70:30)1.0 mL/min6.8 min

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